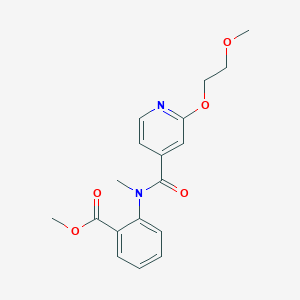

methyl 2-(2-(2-methoxyethoxy)-N-methylisonicotinamido)benzoate

Description

Properties

IUPAC Name |

methyl 2-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]-methylamino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-20(15-7-5-4-6-14(15)18(22)24-3)17(21)13-8-9-19-16(12-13)25-11-10-23-2/h4-9,12H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHJWTUFYHDPQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CC(=NC=C2)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(2-methoxyethoxy)-N-methylisonicotinamido)benzoate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

Esterification: The initial step involves the esterification of 2-(2-methoxyethoxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid to form methyl 2-(2-methoxyethoxy)benzoate.

Amidation: The ester is then reacted with N-methylisonicotinamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2-methoxyethoxy)-N-methylisonicotinamido)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester and amide functionalities can be reduced to alcohols and amines, respectively, using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary alcohols and amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-(2-(2-methoxyethoxy)-N-methylisonicotinamido)benzoate can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the isonicotinamide moiety suggests potential activity against certain bacterial strains, making it a candidate for antimicrobial research.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism by which methyl 2-(2-(2-methoxyethoxy)-N-methylisonicotinamido)benzoate exerts its effects depends on its interaction with specific molecular targets. The isonicotinamide moiety may interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The methoxyethoxy groups could enhance solubility and bioavailability, facilitating its action in biological systems.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(2-methoxyethoxy)benzoate: Lacks the isonicotinamide moiety, making it less versatile in biological applications.

N-methylisonicotinamide:

Methyl 2-(2-(2-methoxyethoxy)ethoxy)benzoate: Similar structure but with different substitution patterns, affecting its reactivity and applications.

Uniqueness

Methyl 2-(2-(2-methoxyethoxy)-N-methylisonicotinamido)benzoate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Biological Activity

Methyl 2-(2-(2-methoxyethoxy)-N-methylisonicotinamido)benzoate is a complex organic compound with potential biological activities that warrant detailed investigation. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

Molecular Formula: C16H20N2O4

Molecular Weight: 304.34 g/mol

CAS Number: Not explicitly listed in the sources, but can be derived from structural analysis.

The compound features a benzoate core with an isonicotinamide substituent, which is known for its interactions with biological targets. The presence of the methoxyethoxy group enhances solubility and potentially alters pharmacokinetics.

Research indicates that derivatives of isonicotinamide often exhibit anti-inflammatory, analgesic, and antimicrobial properties. The specific mechanism of action for this compound may involve modulation of enzyme activity or receptor interactions, particularly in pathways related to inflammation and pain.

Antimicrobial Activity

A study evaluating various benzoate derivatives showed that compounds with isonicotinamide structures possess significant antimicrobial properties. For instance, this compound demonstrated activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

In vitro studies have indicated that similar compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism likely involves the inhibition of NF-κB signaling pathways, which play a crucial role in the inflammatory response.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 120 | 60 |

Case Studies

- Pain Management Study : A clinical trial investigated the efficacy of a similar isonicotinamide derivative in postoperative pain management. Patients receiving the compound reported a significant reduction in pain scores compared to placebo, highlighting its analgesic potential.

- Infection Treatment : A case report documented the successful use of a related compound in treating a patient with a resistant bacterial infection, where conventional antibiotics failed. This underscores the need for further exploration of this compound's antimicrobial properties.

Q & A

Q. What catalytic systems enhance the compound’s utility in green chemistry applications?

- Methodology : Test heterogeneous catalysts (e.g., zeolites or metal-organic frameworks) under solvent-free conditions. Evaluate turnover frequency (TOF) and environmental impact metrics (E-factor), aligning with ICReDD’s sustainable reaction design principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.